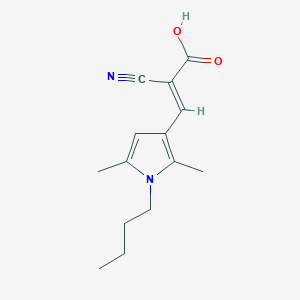

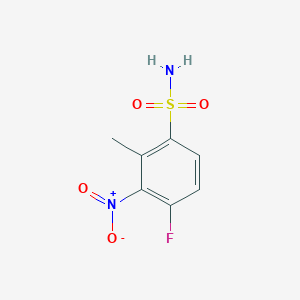

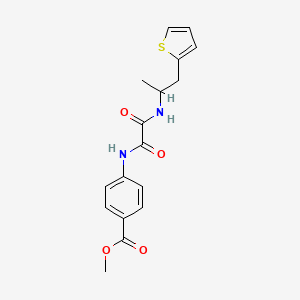

![molecular formula C8H7N5 B2949022 5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile CAS No. 2168542-76-3](/img/structure/B2949022.png)

5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile is a derivative of pyrazolopyridines . Pyrazolopyridines are known for their wide range of pharmacological properties and are part of anxiolytic drugs . They are also promising substrates for the development of drugs for the treatment of the central nervous system, viral, inflammatory, tumor, cardiovascular, and bacterial diseases .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of 1-Alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides . The obtained derivatives then undergo cyclocondensation with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolo[4,3-b]pyridine core, which is a fused ring system combining a pyrazole and a pyridine ring . This core is functionalized with an amino group and a nitrile group .Chemical Reactions Analysis

The chemical reactions involving this compound are mainly centered around its synthesis. The key reactions include the formation of 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides from 1-Alkyl-N-Boc-5-formylpyrazol-4-amines and malononitrile or cyanoacetamide, followed by cyclocondensation .Scientific Research Applications

5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile has been found to have several potential applications in scientific research. One of its primary uses is in drug development, as it has been shown to possess potent inhibitory activity against various enzymes and receptors. This compound has been found to have potential applications in the treatment of several diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

Target of Action

5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile is a derivative of pyrazolopyridines . Pyrazolopyridines have been found to possess a wide range of pharmacological properties and are part of various drugs . They have been studied for their potential in treating diseases of the central nervous system, viral, inflammatory, tumor, cardiovascular, and bacterial diseases . They also act as antagonists of the corticotropin growth factor receptor and cholecystokinin hormones .

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes . The compound is synthesized through a series of reactions involving 1-Alkyl-N-Boc-5-formylpyrazol-4-amines, malononitrile, and cyanoacetamide .

Biochemical Pathways

The compound affects various biochemical pathways. It has been found among the pyrazolo[4,3-b]-pyridine derivatives amino-functionalized in the pyridine ring . These derivatives have been identified as inhibitors of Janus kinase, cyclin-dependent kinase, phosphodiesterase I, and sphingosine-1-phosphate receptor 2 modulators .

Result of Action

It is known that the compound has potential therapeutic effects in various diseases, including those of the central nervous system, viral, inflammatory, tumor, cardiovascular, and bacterial diseases .

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile in lab experiments is its potent inhibitory activity against various enzymes and receptors. This compound has been found to be highly effective in inhibiting the activity of kinases and receptors, making it an attractive candidate for various research studies. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it challenging to work with.

Future Directions

There are several future directions for the research of 5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile. One of the primary areas of research is in the development of novel drugs that target kinases and receptors. Additionally, there is significant interest in exploring the potential applications of this compound in the treatment of cancer, inflammation, and neurological disorders. Further research is also needed to explore the potential side effects of this compound and to optimize its formulation for use in clinical trials.

Conclusion:

In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound has been found to possess several unique properties that make it an attractive candidate for various research studies. The synthesis method of this compound involves the reaction of 3-amino-5-methylpyrazole with 2,3-dichloropyridine in the presence of a base such as potassium carbonate. This compound has been found to have several potential applications in scientific research, including the treatment of cancer, inflammation, and neurological disorders. Further research is needed to explore the potential applications of this compound and to optimize its formulation for use in clinical trials.

Synthesis Methods

The synthesis of 5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile involves the reaction of 3-amino-5-methylpyrazole with 2,3-dichloropyridine in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound as a yellow solid with a melting point of 238-240°C.

properties

IUPAC Name |

5-amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5/c1-13-7-2-5(3-9)8(10)12-6(7)4-11-13/h2,4H,1H3,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBOYFPABHHDCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)N=C(C(=C2)C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

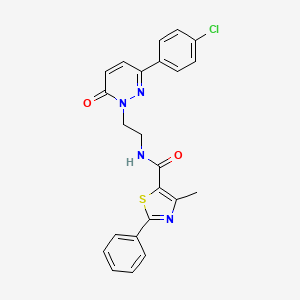

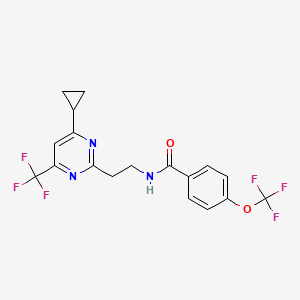

![2-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2948939.png)

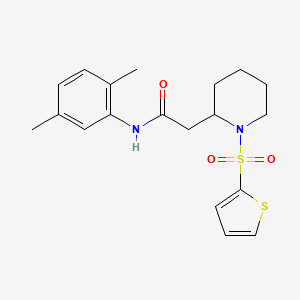

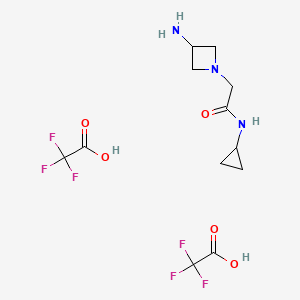

![2-imino-8-methyl-3-(phenylsulfonyl)-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2948944.png)

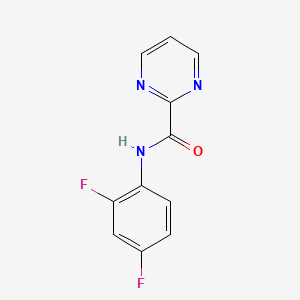

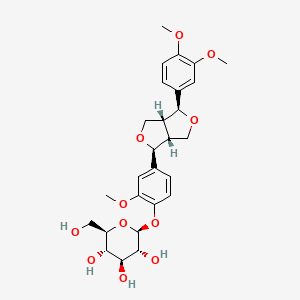

![N-(4-chlorophenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2948952.png)

![(E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2948955.png)

![Methyl 5-amino-4-{bis[(tert-butoxy)carbonyl]amino}-3-fluoro-2-(phenylamino)benzoate](/img/structure/B2948957.png)